molecular formula C30H52N8O10S4 B1239655 Bcacn CAS No. 93629-01-7

Bcacn

Cat. No.: B1239655
CAS No.: 93629-01-7
M. Wt: 813.1 g/mol
InChI Key: MIFZWADRSJYAIG-ZYFOSHLLSA-N
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Description

Properties

CAS No.

93629-01-7

Molecular Formula

C30H52N8O10S4

Molecular Weight

813.1 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-[[(2S)-1-[[(2R)-2-[[(E)-2-[[(2R)-1-[[(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]ethenyl]amino]-3-sulfanylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C30H52N8O10S4/c1-15(33-25(43)19(13-51)35-27(45)47-29(3,4)5)21(39)37-23(41)17(11-49)31-9-10-32-18(12-50)24(42)38-22(40)16(2)34-26(44)20(14-52)36-28(46)48-30(6,7)8/h9-10,15-20,31-32,49-52H,11-14H2,1-8H3,(H,33,43)(H,34,44)(H,35,45)(H,36,46)(H,37,39,41)(H,38,40,42)/b10-9+/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

MIFZWADRSJYAIG-ZYFOSHLLSA-N

SMILES

CC(C(=O)NC(=O)C(CS)NC=CNC(CS)C(=O)NC(=O)C(C)NC(=O)C(CS)NC(=O)OC(C)(C)C)NC(=O)C(CS)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](CS)N/C=C/N[C@@H](CS)C(=O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)OC(C)(C)C)NC(=O)[C@H](CS)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(=O)C(CS)NC=CNC(CS)C(=O)NC(=O)C(C)NC(=O)C(CS)NC(=O)OC(C)(C)C)NC(=O)C(CS)NC(=O)OC(C)(C)C

Synonyms

(Boc-Cys-Ala-Cys-NHCH3)2
(N-tert-butyloxycarbonyl-cysteinyl-alanyl-cysteinyl-methylamide)2
BCACN

Origin of Product

United States

Comparison with Similar Compounds

Limitations in the Evidence

  • –10, 15 : Focus on generic chemical analysis methodologies (e.g., BMC Chemistry articles) or authorship contributions but lack specificity about "Bcacn" .

Critical Observations

  • No evidence provides structural, functional, or analytical data for "this compound".

Recommendations for Future Research

To address this gap, the following steps are advised:

Clarify the Compound’s Identity : Confirm the correct IUPAC name or structural formula of "this compound" to ensure accurate literature retrieval.

Expand Source Diversity : Consult specialized chemistry databases (e.g., SciFinder, Reaxys) or journals like Analytical Chemistry or Journal of Organic Chemistry for compound-specific data.

Focus on Structural/Functional Analogues: If "this compound" is a novel compound, compare it with established analogs using parameters such as: Synthetic pathways (e.g., yield, efficiency). Physicochemical properties (e.g., solubility, stability). Biological activity (e.g., IC50 values, toxicity).

Example Framework for Comparison (Hypothetical)

If "this compound" were a known compound, a comparison table might include:

Property This compound Compound X Compound Y Reference
Molecular Formula C₆H₁₂O₂ C₇H₁₄O₂ C₅H₁₀O₂
Melting Point (°C) 120 115 130
Solubility (mg/mL) 0.5 1.2 0.3
Biological Activity IC50: 10μM IC50: 8μM IC50: 15μM

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